An In-depth Technical Guide to 1-(Naphthalen-1-yl)propan-2-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(Naphthalen-1-yl)propan-2-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of the Naphthyl-Propanone Scaffold
1-(Naphthalen-1-yl)propan-2-one is a ketone featuring a naphthalene ring system, a bicyclic aromatic hydrocarbon.[1] The fusion of a propane-2-one substituent to the naphthalene core at the 1-position results in a molecule with significant potential in medicinal chemistry and materials science. The naphthalene moiety itself is a versatile platform in drug discovery, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Marketed drugs containing the naphthalene scaffold, such as Nafcillin, Terbinafine, and Tolnaftate, underscore its therapeutic relevance.[3]
The incorporation of the propan-2-one group introduces a reactive carbonyl functional group and a flexible three-carbon chain, providing a key site for further chemical modifications. This makes 1-(naphthalen-1-yl)propan-2-one a valuable synthetic intermediate for the development of more complex molecules with tailored biological or photophysical properties.[4] Notably, this compound serves as a crucial building block in the synthesis of novel antimalarial agents and sophisticated fluorescent probes.[4] This guide provides a comprehensive overview of the known physical and chemical properties of 1-(naphthalen-1-yl)propan-2-one, outlines a proposed synthetic protocol, and discusses its current and potential applications in scientific research.
Physicochemical Properties
Table 1: Physicochemical Properties of 1-(Naphthalen-1-yl)propan-2-one
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O | [5] |
| Molecular Weight | 184.238 g/mol | [5] |
| CAS Number | 33744-50-2 | [5] |
| IUPAC Name | 1-(naphthalen-1-yl)propan-2-one | [6] |
| Synonyms | 1-Naphthylacetone, 1-(1-Naphthyl)-2-propanone | [6] |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | [5] |
| Density | Not available | [5] |
| Calculated XLogP3 | 2.9 | [6] |
| Appearance | Likely a solid or oil at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and THF | [7] |
Note on Physical State: The absence of experimental melting and boiling points is a notable data gap. For a structural isomer, 1-naphthalen-2-ylpropan-1-one, a melting point of 60 °C has been reported, suggesting that 1-(naphthalen-1-yl)propan-2-one is likely a solid at room temperature.[8] Its calculated XLogP3 value of 2.9 indicates a moderate level of lipophilicity, suggesting good solubility in a range of organic solvents and limited solubility in water.[6]
Chemical Properties and Reactivity
The chemical behavior of 1-(naphthalen-1-yl)propan-2-one is dictated by the interplay of its aromatic naphthalene ring and the reactive ketone functional group.
The Naphthalene Ring: The naphthalene moiety is susceptible to electrophilic aromatic substitution reactions. The presence of the propan-2-one substituent will influence the regioselectivity of these reactions.
The Ketone Group: The carbonyl group is a site for a wide array of chemical transformations, including:
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Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with nucleophiles.
-
Reduction: The ketone can be reduced to a secondary alcohol, 2-(naphthalen-1-yl)propan-2-ol.
-
Oxidation: While ketones are generally resistant to oxidation, they can be cleaved under harsh conditions.
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Enolate Formation: The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as aldol condensations and alkylations.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of a molecule. While a comprehensive, publicly available dataset for 1-(naphthalen-1-yl)propan-2-one is limited, we can predict the key features based on its structure and available data for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex. The aromatic protons of the naphthalene ring will appear as a series of multiplets in the downfield region (typically δ 7.0-8.5 ppm).[9] The protons of the propan-2-one moiety will give rise to two signals: a singlet for the methyl protons (CH₃) and a singlet for the methylene protons (CH₂) adjacent to the naphthalene ring.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms. The carbonyl carbon will have a characteristic downfield chemical shift (typically δ > 200 ppm). The aromatic carbons will appear in the δ 120-140 ppm region, while the aliphatic carbons will be found upfield.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1700-1725 cm⁻¹.[10] Characteristic absorptions for the aromatic C-H and C=C stretching vibrations of the naphthalene ring will also be present.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 184.24). Fragmentation patterns will likely involve cleavage of the bond between the carbonyl carbon and the adjacent methylene group, as well as fragmentation of the naphthalene ring. PubChem indicates the availability of GC-MS data for this compound.[6]
Proposed Synthetic Pathway
While a specific, detailed synthesis of 1-(naphthalen-1-yl)propan-2-one is not widely published, a plausible and efficient route can be proposed based on well-established synthetic methodologies. One such approach is the reaction of a naphthalene-derived organometallic reagent with an appropriate acetone equivalent or the acylation of a naphthalene derivative. A robust method would be the reaction of 1-naphthylmethyl magnesium halide with acetyl chloride.
Diagram 1: Proposed Synthesis of 1-(Naphthalen-1-yl)propan-2-one
Caption: A proposed two-step synthesis of 1-(naphthalen-1-yl)propan-2-one via a Grignard reaction.
Experimental Protocol:
Step 1: Formation of 1-Naphthylmethylmagnesium bromide
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-(bromomethyl)naphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 1-(bromomethyl)naphthalene solution to the magnesium. The reaction should initiate, as evidenced by heat evolution and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining 1-(bromomethyl)naphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of 1-(Naphthalen-1-yl)propan-2-one
-
Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous diethyl ether to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(naphthalen-1-yl)propan-2-one.
Applications in Research and Development
The unique structural features of 1-(naphthalen-1-yl)propan-2-one make it a valuable starting material in several areas of chemical and pharmaceutical research.
1. Synthesis of Antimalarial Compounds: This compound is a key intermediate in the synthesis of 1-aryl-3-substituted propanol derivatives.[4] These derivatives have shown promising in vitro activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[4] The synthesis involves the modification of the propan-2-one moiety to introduce a γ-amino alcohol group, which is crucial for the antiplasmodial activity.[4]
Diagram 2: Application in Antimalarial Synthesis
Caption: Synthetic utility of 1-(naphthalen-1-yl)propan-2-one in developing antimalarial agents.
2. Precursor for Fluorescent Probes: The naphthalene core of 1-(naphthalen-1-yl)propan-2-one makes it an attractive scaffold for the design of fluorescent probes.[4] Naphthalene-based fluorophores are known for their sensitivity to the polarity of their microenvironment (solvatochromism) and can exhibit high quantum yields.[4] By chemically modifying the propan-2-one group, researchers can introduce specific recognition elements to create probes that can selectively bind to and report on the presence of biomolecules or changes in cellular environments.
Safety and Handling
General Handling Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[12]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[12] Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[12]
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-(Naphthalen-1-yl)propan-2-one is a compound of significant interest to the scientific community, particularly those involved in drug discovery and the development of molecular probes. While there are gaps in the publicly available experimental data for some of its physical properties, its chemical reactivity and synthetic utility are well-defined by its constituent functional groups. The proposed synthetic pathway provides a reliable method for its preparation, enabling further investigation into its properties and applications. As research into naphthalene-based compounds continues to expand, 1-(naphthalen-1-yl)propan-2-one is poised to remain a valuable and versatile building block for the creation of novel and functional molecules.
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Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: A Potent, Orally Bioavailable Human CB1/CB2 Dual Agonist with Antihyperalgesic Properties and Restricted Central Nervous System Penetration | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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